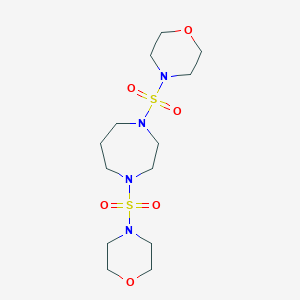![molecular formula C15H18N2O3S B289064 1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289064.png)
1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPE, and it has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of DPE is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DPE also inhibits the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DPE has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In addition, DPE has been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and cellular differentiation.
実験室実験の利点と制限
One of the advantages of using DPE in lab experiments is its ability to act as a bridging ligand in the synthesis of MOFs. In addition, DPE has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using DPE in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for the study of DPE. One direction is the development of new drugs based on the anti-inflammatory and anti-tumor properties of DPE. Another direction is the study of DPE as a potential diagnostic tool for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of DPE and its potential applications in various fields.
合成法
DPE can be synthesized using various methods, including the reaction of 2,4-dimethylphenylsulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base. The resulting product is then treated with ethyl chloroformate to obtain 1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone. Other methods of synthesis include the reaction of 2,4-dimethylphenylsulfonyl hydrazine with ethyl acetoacetate in the presence of a base.
科学的研究の応用
DPE has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, DPE has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In material science, DPE has been used in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a bridging ligand. In organic synthesis, DPE has been used as a reagent for the synthesis of various compounds.
特性
分子式 |
C15H18N2O3S |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
1-[1-(2,4-dimethylphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C15H18N2O3S/c1-9-6-7-14(10(2)8-9)21(19,20)17-12(4)15(13(5)18)11(3)16-17/h6-8H,1-5H3 |
InChIキー |
QAUNEZZGAMUDPO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)C(=O)C)C)C |
正規SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)C(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289008.png)


![1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B289047.png)
![1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol](/img/structure/B289055.png)
![1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289062.png)
![1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone](/img/structure/B289063.png)
![1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B289067.png)



